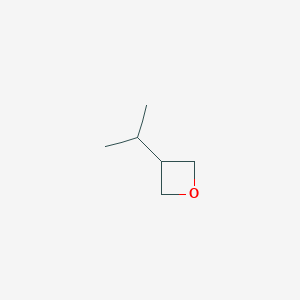

Oxetane, 3-(1-methylethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

10317-17-6 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

3-propan-2-yloxetane |

InChI |

InChI=1S/C6H12O/c1-5(2)6-3-7-4-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

CRKITOKPUMNYAG-UHFFFAOYSA-N |

SMILES |

CC(C)C1COC1 |

Canonical SMILES |

CC(C)C1COC1 |

Origin of Product |

United States |

Synthetic Methodologies for Oxetane, 3 1 Methylethyl and Its Derivatives

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational approach for constructing the oxetane (B1205548) ring. These methods typically involve forming a C-O bond within a suitably functionalized acyclic precursor. The kinetic favorability of forming a four-membered ring is less than that for five- or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve efficient cyclization. acs.org

Williamson Ether Synthesis from 1,3-Diols and Halohydrins

The Williamson ether synthesis is a classic and widely employed method for preparing ethers, including cyclic ethers like oxetanes. wikipedia.org The reaction involves the intramolecular SN2 displacement of a leaving group by an alkoxide. masterorganicchemistry.comyoutube.com For the synthesis of 3-isopropyloxetane, the key precursor is a 2-isopropyl-1,3-propanediol derivative.

The general strategy begins with a 1,3-diol, which is selectively functionalized at one hydroxyl group to install a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). masterorganicchemistry.com The remaining hydroxyl group is then deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide. This alkoxide subsequently attacks the carbon bearing the leaving group in an intramolecular fashion to close the ring and form the oxetane. wikipedia.orglibretexts.org

For 3-isopropyloxetane, the required precursor, 2-isopropylpropane-1,3-diol, can be synthesized by reacting 2-isopropyl-5-methylhexanal with formaldehyde in the presence of an inorganic base. google.com The diol is then converted into a halohydrin or a monosulfonate ester. Treatment with a base then effects the ring closure. The SN2 nature of this reaction dictates that primary alkyl halides or sulfonates are ideal substrates to avoid competing elimination reactions. libretexts.orgbyjus.com

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Oxetanes

| Precursor Type | Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,3-Halohydrin | -Br, -I | NaH | THF | 25-60 | Moderate to High | acs.org |

| 1,3-Diol (as Monotosylate) | -OTs | KOH | DMSO | 25 | Good | acs.org |

Cyclodehydration Approaches

Direct cyclodehydration of 1,3-diols offers another route to oxetanes, although it is less common than the Williamson ether synthesis due to potential side reactions. This method typically involves treating the 1,3-diol with an acid or other dehydrating agents. The reaction proceeds by protonation of one hydroxyl group, which then departs as water, followed by the intramolecular attack of the remaining hydroxyl group. However, this approach can be complicated by the formation of carbocation intermediates, which may lead to rearrangements or the formation of undesired products such as unsaturated alcohols or other cyclic ethers. Careful selection of reaction conditions and catalysts is crucial to favor the formation of the desired four-membered ring.

Photochemical Cycloaddition Reactions

Photochemical methods, particularly [2+2] cycloadditions, provide a powerful and atom-economical pathway to the oxetane skeleton directly from simple, unsaturated precursors. mdpi.com

Paternò-Büchi Reaction for Oxetane Ring Formation

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. mdpi.comwikipedia.orgchemistryworld.com The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet (S₁) or triplet (T₁) state, which then reacts with the ground-state alkene. nih.govorganic-chemistry.org The reaction often proceeds via a 1,4-diradical intermediate, and its regioselectivity is determined by the relative stability of the possible radicals formed upon the initial bond formation between the excited carbonyl oxygen and one of the alkene carbons. cambridgescholars.com

For the synthesis of 3-isopropyloxetane, two potential combinations of reactants could be envisioned:

Isobutyraldehyde and Formaldehyde (or an equivalent): The reaction between isobutyraldehyde (as the alkene precursor after enolization or as a radical source) and an excited formaldehyde molecule.

Acetone and Propene derivatives: The reaction of an excited acetone molecule with a propene derivative.

The regiochemical outcome depends on forming the most stable diradical intermediate. Generally, the carbonyl oxygen adds to the more substituted carbon of the alkene to produce the more stable radical on the less substituted carbon. cambridgescholars.com The reaction's efficiency and selectivity can be influenced by the solvent, temperature, and the specific electronic nature of the reactants. nih.gov Non-polar solvents are often preferred, and irradiation is typically performed using UV light. mdpi.com

Table 2: General Parameters for the Paternò-Büchi Reaction

| Carbonyl Compound | Alkene | Light Source | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Electron-rich or -poor alkene | UV (254-300 nm) | Non-polar (e.g., Benzene) | Forms oxetane via [2+2] cycloaddition | mdpi.com |

| Benzaldehyde | 2-Methyl-2-butene | UV | Not specified | Produces a mixture of regioisomers | wikipedia.orglscollege.ac.in |

Intermolecular [2+2] Cycloaddition Pathways

Beyond the classic Paternò-Büchi reaction, other intermolecular [2+2] cycloaddition strategies have been developed. These can be promoted by visible light using photosensitizers or catalyzed by Lewis acids. These methods offer alternative reaction conditions that can sometimes provide different selectivity or tolerate a broader range of functional groups compared to direct UV irradiation. For instance, visible-light-mediated energy transfer from a photocatalyst to the carbonyl substrate can enable the reaction under milder conditions. Lewis acid catalysis can activate the carbonyl group, facilitating its reaction with the alkene without the need for light. These approaches expand the synthetic toolkit for constructing the oxetane ring system.

Derivatization of Oxetan-3-one as Key Precursors

Oxetan-3-one is a highly valuable and versatile building block for the synthesis of various 3-substituted and 3,3-disubstituted oxetanes. nih.govresearchgate.net Its ketone functionality allows for a wide array of standard chemical transformations to introduce the desired isopropyl group at the 3-position. chemrxiv.org

Two primary strategies for converting oxetan-3-one to 3-isopropyloxetane are:

Grignard Reaction followed by Deoxygenation: The addition of a Grignard reagent, specifically isopropylmagnesium bromide, to the carbonyl group of oxetan-3-one would yield 3-hydroxy-3-isopropyloxetane. mnstate.edupurdue.edu This tertiary alcohol could then be subjected to a deoxygenation protocol, such as a Barton-McCombie deoxygenation, to remove the hydroxyl group and afford the target 3-isopropyloxetane.

Wittig Reaction followed by Hydrogenation: The Wittig reaction provides a direct method for converting a ketone into an alkene. wikipedia.orglumenlearning.com Reacting oxetan-3-one with a phosphorus ylide, such as isopropylidenetriphenylphosphorane (Ph₃P=C(CH₃)₂), would produce 3-isopropylideneoxetane. libretexts.orgmasterorganicchemistry.com Subsequent catalytic hydrogenation of the exocyclic double bond would then yield 3-isopropyloxetane. The Wittig reagent itself is typically prepared from the corresponding phosphonium salt (isopropyltriphenylphosphonium bromide) by deprotonation with a strong base like n-butyllithium. lumenlearning.com

The derivatization of oxetan-3-one represents a powerful and flexible approach, leveraging well-established carbonyl chemistry to access a wide variety of 3-substituted oxetanes for applications in drug discovery and materials science. researchgate.netmdpi.com

Table 3: Key Transformations Starting from Oxetan-3-one

| Reaction Type | Reagent(s) | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Grignard Addition | 1. i-PrMgBr 2. H₂O workup | 3-Hydroxy-3-isopropyloxetane | 3-Isopropyloxetane (after deoxygenation) | mnstate.edupurdue.edu |

Stereoselective and Asymmetric Synthesis of Oxetane Ring Systems

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. For 3-substituted oxetanes such as 3-isopropyloxetane, the control of stereochemistry at the C3 position is paramount. Several strategies have been developed to achieve this, broadly categorized into enantioselective cyclizations, catalytic asymmetric additions to precursors, and asymmetric ring-opening of prochiral substrates.

Enantioselective Reductions and Subsequent Cyclizations

A classical yet effective approach to chiral 3-substituted oxetanes involves the enantioselective reduction of a prochiral β-functionalized ketone, followed by an intramolecular cyclization. This two-step sequence relies on the establishment of the key stereocenter in the initial reduction step.

A common precursor for this strategy is a β-halo ketone. For the synthesis of 3-isopropyloxetane, 1-chloro-4-methylpentan-3-one would be the corresponding starting material. The enantioselective reduction of this ketone to the corresponding (S)- or (R)-1-chloro-4-methylpentan-3-ol can be achieved using various chiral reducing agents or catalyst systems. Subsequent intramolecular Williamson ether synthesis, typically under basic conditions, leads to the formation of the oxetane ring.

Table 1: Hypothetical Enantioselective Reduction of 1-chloro-4-methylpentan-3-one and Cyclization to 3-isopropyloxetane

| Entry | Chiral Catalyst/Reagent | Reduction Yield (%) | Enantiomeric Excess (ee, %) | Cyclization Yield (%) | Overall Yield (%) |

| 1 | (R)-CBS Catalyst / BH3·SMe2 | 95 | 98 | 92 | 87 |

| 2 | Noyori's (S,S)-RuCl2(cymene)(TsDPEN) / HCOOH/Et3N | 92 | 99 | 90 | 83 |

| 3 | Chiral Oxazaborolidine / BH3·THF | 93 | 96 | 91 | 85 |

Catalytic Asymmetric Additions to Precursors

The direct asymmetric construction of the oxetane ring or its precursors through catalytic additions represents a highly atom-economical approach. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for the synthesis of oxetanes. Rendering this reaction catalytic and enantioselective has been a significant challenge. Recent advances have seen the development of chiral Lewis acid catalysts that can induce enantioselectivity in intramolecular [2+2] photocycloadditions. researchgate.net

For the synthesis of a 3-isopropyloxetane derivative, a potential strategy would involve the asymmetric [2+2] cycloaddition of a precursor containing both the alkene and carbonyl moieties in the presence of a chiral catalyst.

Another approach involves the catalytic asymmetric addition of a nucleophile to a suitable precursor to generate a stereocenter that can then be elaborated into the oxetane ring. For instance, the asymmetric addition of an isopropyl group equivalent to a precursor like 3-oxetanone, followed by further transformations, could provide a route to chiral 3-isopropyloxetane derivatives.

Asymmetric Ring-Opening of 3-Substituted Oxetanes

The desymmetrization of prochiral 3-substituted oxetanes through catalytic asymmetric ring-opening offers an elegant entry to highly functionalized chiral building blocks. semanticscholar.org In this strategy, a prochiral 3-substituted oxetane, which possesses a plane of symmetry, is treated with a nucleophile in the presence of a chiral catalyst. The catalyst differentiates between the two enantiotopic C-O bonds, leading to a selective ring-opening and the formation of a chiral product.

While this method does not directly produce 3-isopropyloxetane, it utilizes derivatives of it to generate other valuable chiral molecules. For example, the asymmetric ring-opening of a 3-isopropyloxetane derivative with a nucleophile can generate a chiral 1,3-diol monoether, a versatile synthetic intermediate.

Table 2: Illustrative Catalytic Asymmetric Ring-Opening of a 3-Aryloxymethyl-3-isopropyloxetane

| Entry | Nucleophile | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenol | Chiral Phosphoric Acid | 85 | 92 |

| 2 | Thiophenol | Chiral Salen-Co(III) Complex | 90 | 95 |

| 3 | Indole | Chiral Brønsted Acid | 88 | 90 |

Note: This table is based on reported methodologies for the asymmetric ring-opening of other 3-substituted oxetanes, as specific data for a 3-isopropyloxetane derivative was not available.

Advanced Functionalization of Preformed Oxetane-Containing Building Blocks

The development of methods for the late-stage functionalization of complex molecules is a major focus in modern organic synthesis. nih.gov The oxetane ring is generally stable under a variety of reaction conditions, allowing for the selective modification of other parts of a molecule containing this motif. Advanced functionalization strategies, such as C-H activation, can be employed to introduce new functional groups directly onto the oxetane ring or at positions proximal to it. yale.edu

For a molecule like 3-isopropyloxetane, C-H functionalization could potentially target the methine proton of the isopropyl group or the methylene (B1212753) protons on the oxetane ring. Such transformations would provide access to a range of novel derivatives that would be difficult to synthesize through other means.

Table 3: Potential Advanced Functionalization Reactions on 3-Isopropyloxetane

| Entry | Reaction Type | Reagent/Catalyst | Position Functionalized | Product Type |

| 1 | C(sp³)-H Arylation | Pd(OAc)₂ / Directing Group | Isopropyl methine | 3-(1-Aryl-1-methylethyl)oxetane |

| 2 | C(sp³)-H Borylation | Iridium Catalyst / B₂pin₂ | Oxetane C2/C4 | 3-Isopropyl-2-boryloxetane |

| 3 | Radical Fluorination | Selectfluor / Photocatalyst | Isopropyl methine | 3-(1-Fluoro-1-methylethyl)oxetane |

Note: This table presents hypothetical applications of modern functionalization reactions to 3-isopropyloxetane based on established C-H activation methodologies.

Development of Novel Synthetic Routes for 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes has garnered significant attention due to their prevalence in medicinal chemistry. These motifs serve as valuable bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates. researchgate.net

Methodologies from Substituted Malonates and Diols

A robust and versatile strategy for the construction of 3,3-disubstituted oxetanes involves the use of 2,2-disubstituted-1,3-propanediols as key precursors. These diols can be prepared from substituted malonic esters through reduction. The subsequent cyclization to the oxetane can be achieved through various methods, including the conversion of the diol to a cyclic carbonate followed by decarboxylative cyclization. rsc.org

For the synthesis of a 3-isopropyl-3-substituted oxetane, one would start with an appropriately substituted malonic ester, for example, diethyl 2-isopropyl-2-allylmalonate. Reduction of this malonate would yield 2-allyl-2-isopropylpropane-1,3-diol. This diol can then be converted to the corresponding cyclic carbonate, which upon heating, often in the presence of a catalyst, undergoes decarboxylation to afford the desired 3-allyl-3-isopropyloxetane.

Table 4: Synthesis of a 3,3-Disubstituted Oxetane from a Substituted Malonate

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Diethyl 2-isopropylmalonate, Allyl bromide | NaH, THF | Diethyl 2-allyl-2-isopropylmalonate | 85 |

| 2 | Diethyl 2-allyl-2-isopropylmalonate | LiAlH₄, Et₂O | 2-Allyl-2-isopropylpropane-1,3-diol | 92 |

| 3 | 2-Allyl-2-isopropylpropane-1,3-diol | Triphosgene, Pyridine | Cyclic carbonate of the diol | 95 |

| 4 | Cyclic carbonate of the diol | K₂CO₃, Heat | 3-Allyl-3-isopropyloxetane | 88 |

Note: This table outlines a representative synthetic sequence with typical yields for each step.

Transition-Metal Catalyzed Approaches (e.g., Gold-Catalyzed)

While gold-catalyzed syntheses have been effectively employed for the formation of oxetan-3-ones from propargylic alcohols, direct gold-catalyzed methods for the synthesis of 3-alkyl-substituted oxetanes like 3-(1-methylethyl)oxetane are not extensively documented. However, other transition metals, notably rhodium, have proven effective in the synthesis of substituted oxetanes.

A robust strategy for the synthesis of di-, tri-, and tetrasubstituted oxetanes involves a rhodium-catalyzed O-H insertion and a subsequent C-C bond-forming cyclization. nih.govresearchgate.net This methodology provides access to a wide array of oxetane 2,2-dicarboxylates, including those with 3-alkyl substituents. nih.govresearchgate.net The process has been shown to be high-yielding and tolerates a variety of functional groups. nih.govresearchgate.net Furthermore, the use of enantioenriched alcohols as starting materials can lead to the formation of enantioenriched oxetanes with complete retention of configuration, highlighting the stereospecificity of this approach. nih.gov

The general applicability of such transition-metal catalyzed cyclizations suggests a viable pathway to 3-(1-methylethyl)oxetane derivatives. The oxetane products from these reactions can be further derivatized while keeping the core ring structure intact, making them valuable building blocks for more complex molecules. nih.gov

Incorporation of Oxetane Motifs into Complex Organic Scaffolds

The unique properties of the oxetane ring make it an attractive component for modifying larger, biologically relevant molecules such as peptides. The introduction of an oxetane moiety into a peptide backbone can induce significant conformational changes and enhance proteolytic stability.

Oxetane-Modified Peptide Building Blocks for Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The incorporation of non-standard amino acids, including those containing an oxetane ring, into a growing peptide chain requires the preparation of suitably protected building blocks, typically Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids.

The synthesis of oxetane-modified dipeptide building blocks for use in SPPS has been successfully demonstrated. researchgate.netacs.org This approach allows for the creation of peptidomimetics where a backbone amide C=O bond is replaced by the four-membered oxetane ring. researchgate.netacs.org These building blocks are typically prepared in a few steps in solution before being integrated into peptide chains using conventional Fmoc-based SPPS protocols. researchgate.netacs.org This methodology has been used to synthesize a variety of peptides with high purity, including derivatives of biologically active peptides like bradykinin and enkephalin. researchgate.netacs.org

While the synthesis of building blocks with non-glycine residues at the N-terminus can be challenging, practical multi-step routes have been developed. researchgate.net These methods facilitate the incorporation of oxetane-modified units at specific sites within a peptide sequence. researchgate.net

For the specific incorporation of a "3-(1-methylethyl)oxetane" moiety, a custom synthesis of the corresponding Fmoc-protected amino acid building block would be required. This would likely involve the synthesis of a 3-amino-3-(1-methylethyl)oxetane derivative, followed by protection of the amino group with an Fmoc group and activation of the carboxylic acid for SPPS. The successful incorporation of other sterically hindered and non-proteinogenic amino acids in SPPS suggests that, with an appropriately designed building block, the inclusion of "Oxetane, 3-(1-methylethyl)-" into peptide scaffolds is a feasible objective. researchgate.netuci.edu

Below are representative data tables illustrating the types of information that would be generated during the synthesis of oxetane building blocks and their incorporation into peptides.

Table 1: Representative Conditions for Rhodium-Catalyzed Oxetane Synthesis

| Entry | Starting Alcohol | Diazo Compound | Rhodium Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Isopropyl-substituted diol | Diethyl diazomalonate | Rh(OAc)₂ | Dichloromethane | 25 | 85 |

| 2 | Sec-butyl-substituted diol | Dimethyl diazomalonate | Rh₂(esp)₂ | Benzene | 40 | 78 |

| 3 | Cyclohexyl-substituted diol | Di-tert-butyl diazomalonate | Rh₂(OAc)₄ | Toluene | 60 | 92 |

Table 2: SPPS Coupling Efficiency of an Oxetane-Modified Amino Acid

| Peptide Sequence | Coupling Reagent | Coupling Time (min) | Repetitions | Crude Purity (%) |

| Ac-Ala-Xaa-Gly-NH₂ | HBTU/DIEA | 60 | 1 | 92 |

| Ac-Leu-Xaa-Val-NH₂ | HATU/HOAt | 90 | 2 | 88 |

| Ac-Phe-Xaa-Pro-NH₂ | DIC/Oxyma | 120 | 1 | 95 |

(Note: "Xaa" represents the oxetane-modified amino acid. Data is illustrative.)

Mechanistic Investigations of Oxetane Reactivity

Ring-Opening Reaction Mechanisms

Ring-opening reactions are the most characteristic transformations of oxetanes, proceeding through various mechanisms depending on the reaction conditions and reagents employed. These reactions alleviate the ring strain and result in highly functionalized acyclic products acs.orgresearchgate.net.

The ring-opening of 3-(1-methylethyl)oxetane can be initiated by both nucleophiles and electrophiles. The specific pathway and regioselectivity are highly dependent on the nature of the attacking species and the reaction conditions magtech.com.cn.

Under neutral or basic conditions, the reaction proceeds via a nucleophilic attack, which typically follows an SN2 mechanism. Strong nucleophiles attack one of the electrophilic methylene (B1212753) carbons (C2 or C4) of the oxetane (B1205548) ring. Due to the steric hindrance imposed by the isopropyl group at the C3 position, the nucleophile will preferentially attack the less substituted C2 or C4 positions. This steric control directs the reaction to yield a primary alcohol derivative magtech.com.cn.

Under acidic conditions, the reaction pathway has more SN1 character. The initial step involves the protonation of the ether oxygen, which activates the ring and makes the carbon atoms more electrophilic. The subsequent nucleophilic attack can occur at either the methylene carbons (C2/C4) or the tertiary carbon (C3). While SN1 reactions typically favor attack at the most substituted carbon that can best stabilize a positive charge, the transition state for oxetane ring-opening is often a hybrid between SN1 and SN2 libretexts.orglibretexts.orgmasterorganicchemistry.com. In many cases, even with weak nucleophiles under acidic conditions, the attack occurs at the less sterically hindered C2/C4 positions magtech.com.cn. However, if significant carbocation character develops at the tertiary C3 position, a mixture of products could be formed.

| Condition | Predominant Mechanism | Site of Nucleophilic Attack | Expected Major Product Structure |

| Basic / Neutral (Strong Nucleophile) | SN2-like | C2 / C4 (Less hindered) | Primary Alcohol Derivative |

| Acidic (Weak Nucleophile) | SN1 / SN2 Hybrid | C2 / C4 (Less hindered) or C3 (More substituted) | Mixture, often favoring Primary Alcohol |

Both Brønsted and Lewis acids are effective catalysts for the ring-opening of oxetanes. Activation of the oxetane ring is a prerequisite for reaction with weak nucleophiles acs.org.

A Brønsted acid protonates the oxygen atom, creating a more reactive oxonium ion. This greatly enhances the electrophilicity of the ring carbons, facilitating attack by a nucleophile masterorganicchemistry.comyoutube.com. The regioselectivity of this process is governed by a balance of steric and electronic effects. The attack generally occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral libretexts.orglibretexts.org.

Lewis acids, such as aluminum or boron-based reagents, coordinate to the oxygen atom. This polarization of the C-O bonds serves to activate the ring in a manner similar to protonation acs.orguab.catacs.org. Strong Lewis acids, sometimes termed "superacids," can promote the isomerization of substituted oxetanes to homoallylic alcohols by facilitating a ring-opening to a zwitterionic intermediate uab.cat. For 3-(1-methylethyl)oxetane, a Lewis acid would coordinate to the oxygen, and subsequent attack by a nucleophile would lead to the ring-opened product. The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity uab.catucdavis.edu.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene that forms an oxetane nih.govwikipedia.org. The reverse reaction, known as the Retro-Paternò-Büchi reaction, involves the photochemical cleavage of an oxetane ring to regenerate the starting carbonyl and alkene components slideshare.net. This reaction typically requires UV irradiation.

For oxetane, 3-(1-methylethyl)-, the Retro-Paternò-Büchi reaction would involve the cleavage of the C2-C3 and C4-O bonds or the C3-C4 and C2-O bonds. This process would be expected to yield two smaller molecules: a carbonyl compound and an alkene. Based on the structure, the predicted products of photochemical cleavage would be isobutyraldehyde and formaldehyde. While this reaction is mechanistically plausible, specific research findings detailing the photochemical ring cleavage of this particular compound are not widely documented.

Polymerization Mechanisms

The significant ring strain of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), which can proceed via different mechanisms, most commonly cationic ROP researchgate.netresearchgate.net.

Cationic ring-opening polymerization (CROP) is the most prevalent and well-studied method for polymerizing oxetanes radtech.orgaston.ac.uk. The reaction is initiated by cationic species, such as protons from strong acids or carbocations generated from photoinitiators tandfonline.com.

Thermodynamics: The primary thermodynamic driving force for ROP is the release of ring strain. The conversion of a cyclic monomer into a linear polymer chain is typically an exothermic process, characterized by a negative enthalpy of polymerization (ΔHp) wiley-vch.de. Concurrently, the process involves a decrease in disorder as multiple monomer molecules combine into a single polymer chain, resulting in a negative entropy of polymerization (ΔSp) wiley-vch.de. Polymerization is spontaneous when the Gibbs free energy change (ΔGp = ΔHp - TΔSp) is negative. Due to the significant negative enthalpy from strain relief, oxetane polymerization is generally favorable at typical reaction temperatures.

| Thermodynamic Parameter | Symbol | Expected Sign for Oxetane ROP | Rationale |

| Enthalpy of Polymerization | ΔHp | Negative | Release of significant ring strain (~107 kJ/mol) is an exothermic process. radtech.org |

| Entropy of Polymerization | ΔSp | Negative | Loss of translational degrees of freedom when monomers form a polymer chain. wiley-vch.de |

| Gibbs Free Energy of Polymerization | ΔGp | Negative (at normal temps) | The large negative ΔHp term outweighs the negative TΔSp term. |

Kinetics: The kinetics of CROP for oxetanes involves several key steps:

Initiation: An initiator generates a cationic species that attacks the oxygen atom of the oxetane monomer, forming a tertiary oxonium ion. For some 3,3-disubstituted oxetanes, this initial ion can be relatively stable, leading to an induction period before rapid polymerization begins radtech.orgtandfonline.com.

Propagation: The propagation step involves the nucleophilic attack of a monomer on the α-carbon of the active oxonium ion at the end of the growing polymer chain. This SN2-type reaction opens the ring and regenerates the oxonium ion at the new chain end. The rate of propagation can be influenced by steric hindrance from substituents on the oxetane ring; the bulky isopropyl group on 3-(1-methylethyl)oxetane may affect the polymerization rate compared to less substituted oxetanes.

Termination and Chain Transfer: These reactions can limit the molecular weight of the polymer and include reactions with counter-ions, impurities (like water), or transfer of the active center to another monomer or polymer chain.

Anionic ring-opening polymerization (AROP) of oxetanes is significantly less common than CROP. Simple alkyl-substituted oxetanes like 3-(1-methylethyl)oxetane are generally resistant to AROP because the alkoxide that would be formed upon ring-opening is a poor leaving group, and there are no electron-withdrawing substituents to activate the ring carbons toward nucleophilic attack gelest.com.

The mechanism of AROP involves the attack of a potent anionic initiator, such as an organolithium reagent or a very strong base, on one of the ring carbons nih.govmdpi.com. This forces the ring to open, creating an alkoxide at the end of the chain, which then propagates by attacking another monomer.

Key characteristics of AROP for a simple substituted oxetane include:

Requirement for Strong Initiators: Very strong bases or nucleophiles are necessary to overcome the high activation energy associated with opening the unactivated ether ring.

Slower Rates: Compared to CROP, anionic polymerization rates for simple oxetanes are generally much slower.

Side Reactions: The strongly basic conditions required can lead to side reactions, such as elimination.

This polymerization method is more effective for oxetanes bearing electron-withdrawing groups at the 3-position, which can stabilize the developing negative charge and activate the ring carbons for nucleophilic attack.

Detailed Studies on Active Chain End (ACE) and Activated Monomer (AMM) Mechanisms

The cationic ring-opening polymerization (CROP) of oxetanes, including 3-substituted derivatives like 3-(1-methylethyl)oxetane, is a critical process for synthesizing polyethers. The propagation can proceed through two primary, often competing, pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AMM) mechanism. researchgate.netacs.org The prevalence of one mechanism over the other is dictated by several key factors, including the basicity of the monomer, the ring strain, and the presence of protic additives such as alcohols or water in the reaction system. acs.org

In the Active Chain End (ACE) mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain. researchgate.net This positively charged chain end directly reacts with the nucleophilic oxygen atom of an incoming monomer molecule. This nucleophilic attack opens the monomer's ring and incorporates it into the polymer chain, regenerating the oxonium ion at the new chain end. researchgate.net The ACE mechanism is typical in cationic polymerizations of cyclic ethers conducted in the absence of protic substances. acs.org

Conversely, the Activated Monomer (AMM) mechanism becomes significant, and often dominant, in the presence of hydroxyl-containing compounds. researchgate.net In this pathway, the monomer is first "activated" by protonation from an acidic catalyst. The nucleophile is not another monomer but rather the terminal hydroxyl group of a growing polymer chain (or an alcohol initiator). This hydroxyl group attacks the protonated, and thus highly electrophilic, monomer, leading to ring opening and chain extension. researchgate.net A key characteristic of the AMM is that the growing chain remains neutral, capped with a hydroxyl group, while the transient charged species is the protonated monomer. researchgate.net

The choice between these mechanisms can be influenced by the substituent on the oxetane ring. The isopropyl group in 3-(1-methylethyl)oxetane is an electron-donating alkyl group, which slightly increases the basicity of the ether oxygen compared to the unsubstituted parent compound. This enhanced basicity facilitates protonation, a key step in both mechanisms. However, the steric bulk of the isopropyl group can influence the kinetics of the nucleophilic attack. In the ACE mechanism, the bulky chain end might sterically hinder the approach of a substituted monomer. In the AMM, the attack is by a less-hindered hydroxyl group on a protonated monomer, a process that can be kinetically favored under certain conditions. For 3-substituted oxetanes containing hydroxyl groups, such as 3-oxetanol, the competition between these two pathways has been observed directly, with the significant presence of secondary hydroxyl groups in the final polymer indicating a substantial contribution from the AMM pathway. researchgate.net

| Feature | Active Chain End (ACE) Mechanism | Activated Monomer (AMM) Mechanism |

|---|---|---|

| Propagating Species | Tertiary oxonium ion at the polymer chain end | Neutral polymer chain with a terminal hydroxyl group |

| Activated Species | The polymer chain end is the active cation | The monomer is protonated and becomes the active electrophile |

| Primary Nucleophile | Oxygen atom of the incoming monomer | Terminal hydroxyl group of the polymer chain or initiator |

| Role of Protic Additives (e.g., Alcohols) | Act as transfer agents or terminators, generally suppressed | Act as initiators and transfer agents; essential for the mechanism |

| Nature of Growing Chain | Cationic and "living" under ideal conditions | Neutral, with propagation occurring via repeated hydroxyl attacks |

Intramolecular Rearrangements and Cycloreversions in Oxetane Chemistry

The significant ring strain inherent in the four-membered oxetane ring makes it susceptible to various chemical transformations beyond polymerization, including intramolecular rearrangements and cycloreversions. beilstein-journals.orgresearchgate.net These side reactions can compete with the desired ring-opening polymerization, particularly under the acidic conditions used to catalyze the reaction or at elevated temperatures. The stability of the oxetane ring is strongly influenced by its substitution pattern; 3,3-disubstituted oxetanes exhibit greater stability due to steric shielding of the ether oxygen and the C-O bonds, whereas monosubstituted oxetanes are comparatively more reactive. researchgate.netnih.gov

Intramolecular Rearrangements: During acid-catalyzed reactions, the protonation of the ether oxygen is followed by ring opening, which can generate a carbocationic intermediate. For 3-(1-methylethyl)oxetane, cleavage of the C2-O bond would lead to a primary carbocation at C2, which is highly unstable and would likely rearrange immediately. More plausibly, cleavage of the C4-O bond would generate a carbocation at C4, adjacent to the carbon bearing the isopropyl group. This intermediate could potentially undergo rearrangements, such as a 1,2-hydride shift from the isopropyl group's tertiary carbon to form a more stable tertiary carbocation. Such rearrangements, if they occur, can lead to the formation of constitutional isomers and defects in the final polymer structure or yield undesired small-molecule byproducts.

Cycloreversions: Cycloreversion is a type of pericyclic reaction where a cyclic molecule fragments into two or more smaller, unsaturated molecules. For the oxetane ring, this would be a [2+2] cycloreversion, the reverse of the Paternò–Büchi reaction. Thermally or photochemically induced, this reaction would split the oxetane ring into an alkene and a carbonyl compound. For 3-(1-methylethyl)oxetane, the expected products of such a fragmentation would be formaldehyde and 3-methyl-1-butene. While this reaction is a known pathway for strained four-membered rings, it typically requires significant energy input (heat or UV light) and may not be a major competing pathway under typical cationic polymerization conditions, which are often conducted at low to ambient temperatures. However, it remains a potential decomposition pathway if the reaction temperature is not well-controlled.

| Reaction Type | Description | Potential Products from 3-(1-methylethyl)oxetane | Favorable Conditions |

|---|---|---|---|

| Intramolecular Rearrangement | Rearrangement of a carbocation intermediate formed during acid-catalyzed ring opening. | Isomeric diols or aldehydes after quenching. | Strongly acidic media, presence of non-nucleophilic counter-ions. |

| Cycloreversion | Fragmentation of the four-membered ring into smaller unsaturated molecules. | Formaldehyde and 3-methyl-1-butene. | High temperatures or photochemical conditions. |

| Backbiting/Cyclization | Intramolecular attack of the growing chain end on an ether oxygen within the same chain, forming cyclic oligomers. | Cyclic ethers (e.g., crown ether analogues). | High dilution, specific chain lengths. |

Theoretical Elucidation of Ring Strain Influence on Reactivity Pathways

The reactivity of oxetane and its derivatives is fundamentally governed by the substantial strain energy contained within the four-membered ring. beilstein-journals.org Theoretical studies and experimental thermochemical data place the ring strain of unsubstituted oxetane at approximately 25.5 kcal/mol (106-107 kJ/mol). beilstein-journals.orgresearchgate.net This value is only slightly less than that of oxiranes (epoxides) (~27 kcal/mol) and significantly greater than that of the relatively strain-free five-membered tetrahydrofuran (THF) ring (~5.6 kcal/mol). beilstein-journals.org This high strain energy serves as the primary thermodynamic driving force for reactions that lead to ring cleavage, most notably ring-opening polymerization. researchgate.net

Ring strain in oxetanes arises from two main sources:

Angle Strain: The internal bond angles in the oxetane ring deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. The C-C-C angle is approximately 85°, while the C-O-C angle is around 90°. acs.org This compression of bond angles leads to inefficient orbital overlap and weaker C-C and C-O bonds, making them more susceptible to breaking.

Torsional Strain: The near-planar geometry of the ring forces the hydrogen atoms on adjacent carbon atoms into eclipsing or near-eclipsing conformations, resulting in repulsive steric interactions. The oxetane ring adopts a slightly puckered conformation to partially alleviate this strain. acs.orgillinois.edu

The introduction of a bulky substituent at the 3-position, such as the isopropyl group in 3-(1-methylethyl)oxetane, is expected to influence the ring's conformation and potentially its strain energy. Theoretical calculations and structural studies on other 3-substituted oxetanes show that such substituents tend to increase the degree of ring puckering to minimize unfavorable eclipsing interactions. acs.orgillinois.edu

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide insight into how this ring strain affects reactivity pathways. beilstein-journals.org These computational models can calculate the activation energies for different reaction steps. For instance, theoretical analyses have shown that despite having high ring strain, the ring opening of oxetanes has a higher activation energy compared to oxiranes. researchgate.net This is attributed to the transition state for oxetane cleavage being slightly less strained relative to its ground state than is the case for oxiranes, making the ring-opening kinetically less facile. researchgate.net Computational models can further elucidate the competition between ACE and AMM mechanisms by comparing the energy barriers for the nucleophilic attack of a monomer versus an alcohol on the active species. These calculations help predict how substituents, catalysts, and solvents will steer the reaction toward a specific mechanistic pathway, guiding the rational design of polymerization processes.

| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity in CROP |

|---|---|---|---|

| Oxirane (Epoxide) | 3 | 27.3 beilstein-journals.org | Very High |

| Oxetane | 4 | 25.5 beilstein-journals.org | High |

| Tetrahydrofuran (THF) | 5 | 5.6 beilstein-journals.org | Moderate |

| 1,4-Dioxane | 6 | ~0 (Strain-free chair conformation) | Low (Generally does not polymerize) |

Advanced Spectroscopic Characterization Techniques in Oxetane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural elucidation of organic molecules like 3-isopropyloxetane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the ¹H NMR spectrum of 3-isopropyloxetane, the protons on the oxetane (B1205548) ring exhibit characteristic chemical shifts. The protons at the C2 and C4 positions (adjacent to the oxygen atom) are diastereotopic and appear as multiplets in the downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effect of the electronegative oxygen atom. The single proton at the C3 position is shifted upfield relative to the C2/C4 protons and its signal is further complicated by coupling to the adjacent methine and methylene (B1212753) protons. The isopropyl group gives rise to a doublet for the two equivalent methyl groups and a multiplet for the single methine proton, consistent with standard aliphatic chemical shifts.

The ¹³C NMR spectrum provides complementary information. The carbons adjacent to the oxygen (C2 and C4) are the most deshielded and appear furthest downfield. The substituted C3 carbon and the carbons of the isopropyl group appear at characteristic upfield shifts. The precise chemical shifts and coupling constants are sensitive to solvent and temperature, and advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Predicted NMR Data for Oxetane, 3-(1-methylethyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H2 / H4 (axial & equatorial) | 4.4 - 4.8 | Multiplet (m) | 4H |

| H3 | 2.8 - 3.1 | Multiplet (m) | 1H |

| CH (isopropyl) | 1.8 - 2.1 | Multiplet (m) | 1H |

| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet (d) | 6H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 / C4 | 70 - 75 |

| C3 | 35 - 40 |

| CH (isopropyl) | 30 - 35 |

| CH₃ (isopropyl) | 18 - 22 |

Mass Spectrometry Techniques for Oligomer and Polymer Architecture Elucidation (e.g., MALDI-TOF)

Mass spectrometry (MS) is an essential technique for characterizing the molecular weight and structure of molecules. For the analysis of oligomers and polymers that can be formed from 3-isopropyloxetane via ring-opening polymerization, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly powerful.

In a typical MALDI-TOF analysis of poly(3-isopropyloxetane), the polymer sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the molecules, and a time-of-flight analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting spectrum displays a series of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks in the main distribution corresponds precisely to the mass of the repeating monomer unit (100.16 Da for 3-isopropyloxetane).

This technique allows for the determination of several key properties of the polymer:

Monomer Mass Verification: Confirms the identity of the repeating unit.

Molecular Weight Distribution: Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer sample.

End-Group Analysis: The absolute mass of the observed peaks can be used to identify the chemical nature of the groups at the ends of the polymer chains, which is crucial for understanding the polymerization initiation and termination mechanisms.

Electron Ionization (EI) mass spectrometry is also used for the monomer, typically yielding a fragmentation pattern that can serve as a structural fingerprint. The mass spectrum of 3-isopropyloxetane shows characteristic fragment ions resulting from the cleavage of the strained ring. aip.org

Hypothetical MALDI-TOF Data for Poly(3-isopropyloxetane)

| Number of Monomer Units (n) | Structure | Calculated m/z [M+Na]⁺ |

|---|---|---|

| 3 | H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₃-OCH₃ + Na⁺ | 355.5 |

| 4 | H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₄-OCH₃ + Na⁺ | 455.7 |

| 5 | H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₅-OCH₃ + Na⁺ | 555.8 |

| 6 | H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₆-OCH₃ + Na⁺ | 656.0 |

| 7 | H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₇-OCH₃ + Na⁺ | 756.1 |

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics and Reaction Intermediates

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study photochemical reactions on extremely short timescales (femtoseconds to nanoseconds). This method is ideal for investigating the dynamics of oxetane ring-opening, which can occur upon electronic excitation.

The experiment involves two laser pulses: a "pump" pulse that excites the oxetane molecule to a higher electronic state, and a time-delayed "probe" pulse that measures the absorption spectrum of the excited species. By varying the delay time between the pump and probe, it is possible to track the evolution of the excited state and identify any transient intermediates that are formed.

For oxetanes, this technique can directly observe the cleavage of the C-C or C-O bonds within the ring. google.com The initial excited singlet state may rapidly decay, undergo intersystem crossing to a triplet state, or proceed directly to a diradical intermediate formed by bond scission. google.com The transient absorption spectra of these intermediates are distinct from the ground state molecule, allowing for their identification and the measurement of their formation and decay kinetics. This provides a detailed mechanistic picture of the photochemical reaction pathway, revealing whether the ring-opening is concerted or stepwise and the lifetimes of all intermediate species.

X-ray Crystallography for High-Resolution Conformational and Electronic Structure Determination of Substituted Oxetanes

The parent oxetane ring is not perfectly planar but adopts a slightly "puckered" conformation to relieve some of its inherent ring strain. The introduction of a bulky substituent, such as the isopropyl group at the C3 position in 3-isopropyloxetane, is expected to significantly influence this puckering. The steric demand of the isopropyl group will likely force the ring into a more pronounced puckered geometry to minimize unfavorable steric interactions between the substituent and the ring protons. aip.org

A crystal structure would provide precise values for the C-C and C-O bond lengths within the ring, the internal C-C-C, C-C-O, and C-O-C bond angles, and the dihedral or puckering angle of the ring. This information is invaluable for computational modeling and for understanding how the substitution pattern affects the ring's stability, reactivity, and physical properties.

Structural Comparison of Unsubstituted and Substituted Oxetane

| Parameter | Unsubstituted Oxetane | Expected for 3-Isopropyloxetane |

|---|---|---|

| C-O Bond Length | ~1.45 Å | ~1.45 Å |

| C-C Bond Length | ~1.54 Å | ~1.54 Å |

| C-O-C Angle | ~91.8° | Similar to unsubstituted |

| C-C-O Angle | ~89.6° | Slightly distorted due to substituent |

| Puckering Angle | 8.7° (at 140 K) | Increased (> 10°) |

Computational Chemistry Approaches to Oxetane Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are particularly well-suited for exploring the mechanisms of reactions involving oxetanes, such as ring-opening polymerizations, cycloadditions, and nucleophilic substitutions.

For 3-(1-methylethyl)oxetane, DFT calculations can be employed to investigate, for example, the acid-catalyzed ring-opening reaction. By modeling the interaction of a proton or Lewis acid with the oxetane (B1205548) oxygen, the reaction pathway leading to a carbocation intermediate can be mapped. The calculations would involve locating the transition state for the C-O bond cleavage, which is the highest energy point on the reaction coordinate. The activation energy, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. rsc.org

A typical DFT study on the ring-opening of 3-(1-methylethyl)oxetane would involve the following steps:

Optimization of the ground state geometries of the reactants (3-(1-methylethyl)oxetane and the acid catalyst).

Identification of the transition state structure connecting the reactants to the ring-opened intermediate.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (reactants as minima, transition state with one imaginary frequency).

Illustrative Data Table: DFT Calculated Energies for Acid-Catalyzed Ring-Opening of 3-(1-methylethyl)oxetane

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Oxetane + H+) | -310.12345 | 0.0 |

| Transition State | -310.09876 | 15.5 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality results. nih.govrsc.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can be used to refine the energy landscapes of reactions involving 3-(1-methylethyl)oxetane.

An energy landscape analysis provides a comprehensive view of all possible conformations and reaction pathways available to a molecule. For 3-(1-methylethyl)oxetane, ab initio calculations could be used to explore the potential energy surface for its thermal decomposition or rearrangement reactions. These calculations would reveal the presence of multiple minima corresponding to different isomers and the transition states that interconnect them. This information is crucial for understanding product distributions and reaction selectivity under various conditions.

Conformational Analysis and Molecular Dynamics Simulations of Oxetane-Containing Molecules

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. The presence of the isopropyl group in 3-(1-methylethyl)oxetane introduces conformational flexibility that can be explored using computational methods.

Conformational analysis of 3-(1-methylethyl)oxetane would involve systematically rotating the C-C bonds of the isopropyl group and the bond connecting it to the oxetane ring to identify all stable conformers. The relative energies of these conformers can be calculated using quantum chemical methods to determine their populations at a given temperature.

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational dynamics of a molecule. nist.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of 3-(1-methylethyl)oxetane over time. nih.gov This approach is particularly useful for understanding how the molecule behaves in different solvent environments and how its conformation influences its interactions with other molecules. nih.gov

Illustrative Data Table: Relative Energies of 3-(1-methylethyl)oxetane Conformers

| Conformer | Dihedral Angle (°C-C-C-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered 1 | 60 | 0.0 |

| Eclipsed | 120 | 3.5 |

Note: The data in this table is hypothetical and illustrates the potential energy differences between conformers.

Predictive Modeling of Reactivity and Selectivity in Oxetane Transformations

Computational models can be developed to predict the reactivity and selectivity of chemical reactions. nih.govnih.gov For oxetane transformations, these models can help in designing new reactions and optimizing existing ones.

Predictive models for the reactivity of 3-(1-methylethyl)oxetane could be based on quantitative structure-activity relationships (QSAR). By correlating calculated molecular descriptors (e.g., atomic charges, bond orders, orbital energies) with experimentally observed reaction rates for a series of related oxetanes, a predictive model can be built. This model could then be used to estimate the reactivity of 3-(1-methylethyl)oxetane in a given reaction.

Similarly, models for predicting the regioselectivity and stereoselectivity of reactions involving 3-(1-methylethyl)oxetane can be developed. For instance, in a reaction with a nucleophile, the model could predict whether the attack will occur at the C2 or C4 position of the oxetane ring and from which face of the ring, based on steric and electronic factors calculated computationally.

Molecular Docking Studies for Understanding Intermolecular Interactions in Oxetane-Based Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov While often used in the context of drug discovery to dock small molecules into the active site of a protein, the principles can be applied to understand the intermolecular interactions of 3-(1-methylethyl)oxetane with other molecules.

For example, docking simulations could be used to study the interaction of 3-(1-methylethyl)oxetane with the active site of an enzyme or the surface of a catalyst. The results of these simulations would provide insights into the binding mode and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is valuable for understanding the mechanism of catalysis and for designing more efficient catalytic systems. The binding energy, often reported as a docking score, provides an estimate of the affinity between the two molecules. nih.govbiointerfaceresearch.com

Computational Analysis of Hydrogen Bonding and Lewis Basicity Characteristics

The oxygen atom in the oxetane ring of 3-(1-methylethyl)oxetane possesses lone pairs of electrons, making it a potential hydrogen bond acceptor and a Lewis base. Computational methods can be used to quantify these properties.

The hydrogen bonding ability of 3-(1-methylethyl)oxetane can be investigated by calculating the interaction energy with a hydrogen bond donor, such as water or an alcohol. The geometry of the hydrogen-bonded complex, including the bond length and angle, can also be determined.

The Lewis basicity can be assessed by calculating the energy of interaction with a series of Lewis acids (e.g., BH3, BF3). researchgate.netnih.gov The proton affinity, which is the negative of the enthalpy change for the reaction with a proton, is another important measure of basicity that can be accurately calculated. These computational analyses provide a fundamental understanding of the non-covalent interactions that 3-(1-methylethyl)oxetane can participate in, which is crucial for predicting its behavior in solution and in biological systems. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| Oxetane, 3-(1-methylethyl)- |

| 3-isopropyloxetane |

| Water |

| Borane |

Polymerization Studies of Oxetane Monomers and Derivatives

Homopolymerization of Oxetane (B1205548), 3-(1-methylethyl)- and Analogous Monomers

The homopolymerization of 3-substituted oxetanes, including 3-isopropyloxetane, predominantly proceeds via a cationic ring-opening polymerization (CROP) mechanism. radtech.org This process is driven by the high ring strain energy of the four-membered oxetane ring (approximately 107 kJ/mol) and the high basicity of the heterocyclic oxygen atom compared to epoxides. radtech.org The polymerization is typically initiated by strong protic acids, Lewis acids (e.g., BF₃·OEt₂), or photo-acid generators. radtech.orgnih.gov

The propagation step involves the nucleophilic attack of a monomer on the tertiary oxonium ion at the growing chain end. radtech.org For 3-substituted oxetanes, this attack occurs symmetrically, leading to a regular head-to-tail polymer chain. The substituent on the C3 position, such as the isopropyl group in 3-(1-methylethyl)oxetane, significantly influences the polymer's properties. For instance, while symmetrically 3,3-disubstituted oxetanes can yield crystalline polymers, a single substituent like an isopropyl group generally results in amorphous polymers.

Research on analogous 3-alkyl-3-(hydroxymethyl)oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO) and 3-methyl-3-(hydroxymethyl)oxetane (MHMO), has provided significant insights into the synthesis of high molecular weight polyethers. google.com Cationic polymerization of the trimethylsilyl ether derivatives of these monomers, followed by hydrolysis, has yielded polymers with inherent viscosities up to 3.8 and 5.2, respectively. google.com These studies demonstrate that the CROP of 3-substituted oxetanes is a robust method for producing well-defined polyethers.

Table 1: Polymerization of Analogous 3-Substituted Oxetanes

| Monomer | Initiator/Catalyst | Polymer | Inherent Viscosity (dL/g) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHMO) | i-Bu₃Al-0.7H₂O | PEHMO | 3.0 | ~110 |

| 3-Methyl-3-(hydroxymethyl)oxetane (MHMO) | i-Bu₃Al-0.7H₂O | PMHMO | up to 3.8 | - |

This table presents data on analogous monomers to illustrate typical results from the cationic ring-opening polymerization of 3-substituted oxetanes. google.com

Copolymerization with Diverse Monomers

The versatility of oxetane monomers is further expanded through copolymerization, which allows for the incorporation of different chemical functionalities and the tailoring of material properties.

Recent studies have demonstrated the feasibility of cationic terpolymerization involving an alkyl vinyl ether (VE), an oxetane, and a ketone. acs.orgacs.org This process occurs through a combination of concurrent vinyl-addition, ring-opening, and carbonyl-addition mechanisms. acs.org A key finding is the occurrence of highly selective crossover reactions that proceed in a one-way cycle. acs.org

In a system containing isopropyl vinyl ether (IPVE), oxetane, and methyl ethyl ketone (MEK), the polymerization, initiated by Ph₃C⁺PF₆⁻, results in the formation of multiblock polymers. acs.orgacs.org The structure of these polymers consists of repeating units that include a poly(VE) block, a polyoxetane block, and a single MEK unit. acs.org The ketone acts as a non-homopolymerizable monomer, reacting with the oxetane-derived oxonium ion to generate a carbocation that subsequently reacts exclusively with the vinyl ether. acs.org This controlled sequence of reactions prevents simple random copolymerization and instead produces a more defined block-like architecture.

Table 2: Cationic Copolymerization and Terpolymerization of Oxetane with Isopropyl Vinyl Ether (IPVE) and Methyl Ethyl Ketone (MEK)

| Entry | Comonomers | Mₙ (GPC) | Mₙ/Mₙ | Monomer Conversion (%) | Resulting Polymer Structure |

|---|---|---|---|---|---|

| 1 | IPVE + Oxetane | 7300 | 1.19 | IPVE: 98, Oxetane: 65 | Diblock Chains (Poly(IPVE)-b-Poly(oxetane)) |

This table is based on research findings on the cationic terpolymerization of oxetane, demonstrating the formation of different polymer architectures. acs.org

Block and graft copolymers containing polyoxetane segments are synthesized to combine the properties of different polymer types, which can be useful for applications such as thermoplastic elastomers, surfactants, or compatibilizers. kpi.ua

Block Copolymers: These are typically synthesized by sequential living polymerization methods. For example, a living polymer chain can be used as a macroinitiator for the ring-opening polymerization of an oxetane monomer. Tri-block copolymers of linear poly(ethylene glycol) (PEG) and hyperbranched poly-3-ethyl-3-(hydroxymethyl)oxetane have been successfully synthesized via cationic ring-opening polymerization. diva-portal.orgfao.org This "dumbbell-shaped" architecture combines the crystallinity of PEG with the amorphous, branched nature of the polyoxetane.

Graft Copolymers: The synthesis of graft copolymers can be achieved through three primary methods: "grafting to," "grafting from," and "grafting through". cmu.eduresearchgate.net

"Grafting to" involves attaching pre-formed polyoxetane chains with reactive end-groups to a polymer backbone.

"Grafting from" uses a polymer backbone with initiating sites from which oxetane monomers are polymerized.

"Grafting through" involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. cmu.edu For instance, a polyoxetane chain terminated with a methacrylate group could be copolymerized with monomers like styrene or other acrylates.

These strategies allow for precise control over the architecture of the final copolymer, including backbone length, branch length, and branch spacing. cmu.edu

Synthesis and Characterization of Hyperbranched Polyoxetanes

Hyperbranched polymers (HBPs) are three-dimensional, globular macromolecules with a high density of functional groups and unique properties such as low viscosity and high solubility. nih.gov The synthesis of hyperbranched polyethers from 3-alkyl-3-hydroxymethyl oxetane monomers, like EHO, is well-established. nih.govresearchgate.net This process typically involves a one-step cationic ring-opening polymerization of an AB₂-type monomer, where the oxetane ring is the 'A' functionality and the hydroxyl group is the 'B' functionality. nih.gov

The polymerization can be initiated with a core molecule, such as 1,1,1-tris(hydroxymethyl)propane, which allows for better control over molecular weight and lower dispersity compared to homopolymerization. nih.gov The degree of branching in the resulting hyperbranched polyoxetane is a critical parameter that influences its physical properties. It has been shown that the reaction temperature has a significant impact on the degree of branching; for poly(EHO), the degree of branching increases with higher reaction temperatures. nih.gov

Characterization of these complex structures relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of branching and MALDI-TOF mass spectrometry to investigate the macromolecular morphology. nih.govresearchgate.net

Table 3: Synthesis of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane (Poly(EHO))

| Core/Monomer Ratio (TMP/EHO) | Theoretical Mₙ ( g/mol ) | Mₙ (GPC, g/mol ) | Dispersity (Mₙ/Mₙ) | Degree of Branching |

|---|---|---|---|---|

| 1:5 | 714 | 1100 | 1.77 | 0.21 (-30°C) |

| 1:10 | 1294 | 1900 | 2.12 | 0.36 (-2°C) |

| 1:25 | 3034 | 4300 | 3.14 | 0.43 (30°C) |

This table summarizes the synthesis and properties of hyperbranched polyoxetanes from an analogous monomer, EHO, highlighting the effect of monomer ratio and reaction temperature. nih.govresearchgate.net

Fabrication of Functional Polyoxetanes and Prepolymers

Functional polyoxetanes and prepolymers are created either by polymerizing functionalized oxetane monomers or by post-polymerization modification of a pre-existing polyoxetane backbone. radtech.org This approach introduces specific chemical groups that can impart desired properties or serve as sites for further reactions, such as crosslinking.

For example, oxetane monomers bearing pendant hydroxyl, nitrato, or other reactive groups can be polymerized to create functional backbones. radtech.orgaston.ac.uk Polyurethanes have been synthesized using hydroxy-terminated poly(2,2-substituted-1,3-propylene oxide) telechelics derived from the corresponding 3,3-substituted oxetanes. nih.gov These telechelics, which are low molecular weight polymers with reactive end groups, act as soft blocks in the polyurethane structure.

Another strategy involves the synthesis of polymers with pendant oxetane groups. This can be achieved by the radical polymerization of monomers like (meth)acrylates that have an oxetane group attached. radtech.org These resulting polymers can then be used in photo-curable systems, where the pendant oxetane rings undergo cationic ring-opening polymerization upon exposure to UV light in the presence of a photo-acid generator, leading to a crosslinked network. radtech.orgradtech.org

Crosslinking Methodologies for Oxetane-Functionalized Polymers

Crosslinking transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical and thermal properties. taylorfrancis.com For polymers containing oxetane functionalities, several crosslinking strategies can be employed.

One common method is the cationic ring-opening polymerization of pendant oxetane groups distributed along a polymer backbone. radtech.org As described previously, polymers synthesized from oxetane-containing (meth)acrylates can be efficiently crosslinked through photo-initiation. This technique is widely used in coatings, adhesives, and inks due to its rapid curing capabilities at room temperature. radtech.orgradtech.org

For polyoxetanes that possess other types of functional groups, such as the hydroxyl groups in hyperbranched poly(EHO), crosslinking can be achieved through reactions common to polyols. These hydroxyl groups can react with crosslinking agents like diisocyanates to form polyurethane networks or with dicarboxylic acids to form polyester networks.

Furthermore, the development of covalent adaptable networks (CANs) and dual-curing systems offers advanced crosslinking methodologies. mdpi.comresearchgate.net An oxetane-functionalized polymer could be designed to incorporate dynamic covalent bonds, allowing the network to be reprocessed or self-heal. A dual-curing system might involve an initial rapid curing via the oxetane groups, followed by a secondary crosslinking reaction involving another functional group on the polymer backbone to further enhance the network properties.

Advanced Applications in Polymer Science

The cationic ring-opening polymerization of oxetane monomers, including 3-(1-methylethyl)oxetane, offers significant advantages in various fields of polymer science. The inherent properties of the oxetane ring, such as high ring strain, lead to rapid polymerization and the formation of polymers with desirable characteristics. These attributes have driven research into their application in advanced technologies like 3D imaging, dental composites, and specialized material science.

In the realm of 3D imaging, particularly in stereolithography (SLA) and other photopolymerization-based 3D printing technologies, oxetane monomers are valued for their low volumetric shrinkage upon polymerization. This is a critical factor in achieving high-resolution and dimensionally accurate 3D printed objects. The cationic photopolymerization of oxetanes, often in combination with other monomers like epoxides, allows for precise control over the curing process.

Research into the photopolymerization of 3-substituted oxetanes has provided insights into their suitability for these applications. For instance, studies on the cationic photopolymerization of 3-benzyloxymethyl-3-ethyl-oxetane (MOX104) have demonstrated the potential to control polymerization kinetics and the final properties of the cured material. researchgate.net The addition of co-monomers, such as diglycidylether of bisphenol A epoxy resin, has been shown to significantly enhance the conversion of the oxetane monomer and improve the mechanical and thermal properties of the resulting polymer. researchgate.netscribd.com

Table 1: Polymerization and Thermal Properties of Poly(3-benzyloxymethyl-3-ethyl-oxetane) with Epoxy Co-monomer researchgate.netscribd.com

| Property | Value |

|---|---|

| Monomer Conversion (with epoxy co-monomer) | ~90% |

| Glass Transition Temperature (Tg) | Improved with co-monomer addition |

| Decomposition Temperature | Improved with co-monomer addition |

| Young's Modulus | Improved with co-monomer addition |

In the field of restorative dentistry, the formulation of dental composites with minimal polymerization shrinkage is a primary objective to ensure the longevity and integrity of dental restorations. pocketdentistry.comnih.gov The volumetric shrinkage of conventional methacrylate-based composites can lead to stress at the tooth-restoration interface, potentially causing marginal gaps, microleakage, and secondary caries. nih.govnih.govtrivenidental.com

Oxetane-based monomers are being explored as alternatives or additives to traditional resin systems to mitigate this issue. Their ring-opening polymerization mechanism results in significantly lower volume contraction compared to the chain-growth polymerization of methacrylates. nih.gov While specific research on 3-(1-methylethyl)oxetane in dental composites is limited, the broader class of oxetanes is recognized for its potential to produce more dimensionally stable dental materials.

Table 2: Volumetric Polymerization Shrinkage of Contemporary Composite Resins nih.govnih.govresearchgate.netscielo.br

| Composite Resin | Volumetric Shrinkage (%) |

|---|---|

| Suprafill | 1.87 ± 0.01 |

| Definite | 1.89 ± 0.01 |

| Filtek Z250 | 1.99 ± 0.03 |

| SureFil | 2.01 ± 0.06 |

| Fill Magic | 2.02 ± 0.02 |

| Alert | >2.30 |

| Solitaire | >2.30 |

The versatility of oxetane chemistry extends to broader applications in material science, where the synthesis of polymers with tailored properties is crucial. The ability to introduce various functional groups onto the oxetane ring at the 3-position allows for the creation of polymers with specific thermal, mechanical, and chemical characteristics. acs.orgnih.govresearchgate.net

The synthesis and characterization of copolyethers, for example, demonstrate the ability to control molecular weight and thermal properties. A study on the copolyether of 3-nitratomethyl-3-methyloxetane and tetrahydrofuran revealed a low glass transition temperature and a high decomposition temperature, indicating good thermal stability. energetic-materials.org.cn Such properties are valuable in the development of advanced materials for various demanding applications.

Table 3: Thermal Properties of a Copolyether of 3-Nitratomethyl-3-methyloxetane and Tetrahydrofuran energetic-materials.org.cn

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | -55.3 °C |

| Peak Decomposition Temperature | 214.1 °C |

Strategic Applications in Complex Organic Synthesis

Oxetane (B1205548) Rings as Versatile Synthetic Intermediates and Precursors

The utility of oxetanes, including 3-alkyl-substituted variants such as 3-(1-methylethyl)oxetane, as synthetic intermediates stems from their unique combination of stability and reactivity. acs.org While kinetically stable under many standard reaction conditions, the inherent ring strain of approximately 25.5 kcal/mol allows for selective ring-opening reactions that are otherwise inaccessible with larger, strain-free ethers like tetrahydrofuran. nih.gov This controlled reactivity makes them valuable precursors for a variety of more complex structures.

The synthesis of 3-substituted oxetanes often utilizes readily available precursors, with oxetan-3-one being a particularly versatile starting point. nih.govbeilstein-journals.org Functionalization at the 3-position allows for the introduction of various substituents, including the 1-methylethyl group, thereby creating tailored building blocks for subsequent synthetic steps. These building blocks can then undergo a range of transformations, such as nucleophilic ring-opening, to introduce further complexity and construct larger molecular frameworks. The oxetane moiety can be retained until a late stage of a synthesis, where its subsequent transformation can unveil key functionalities in the target molecule. This strategy has proven effective in the synthesis of complex natural products and medicinally relevant compounds. beilstein-journals.org

Implementation as Building Blocks for Expanding Molecular Diversity and Chemical Space

In the realm of drug discovery, the exploration of novel chemical space is paramount for identifying new therapeutic agents. The incorporation of 3-dimensional, sp³-rich scaffolds is a key strategy to move beyond the flat, aromatic structures that have traditionally dominated screening libraries. nih.gov Oxetanes, including 3-(1-methylethyl)oxetane, are ideal building blocks for this purpose. Their rigid, non-planar structure introduces defined exit vectors that can project substituents into different regions of three-dimensional space, which is crucial for optimizing interactions with biological targets. nih.govnih.gov

Diversity-oriented synthesis (DOS) leverages building blocks like 3-substituted oxetanes to rapidly generate libraries of structurally diverse small molecules. rsc.orgnih.govrsc.org By applying a series of controlled reactions to an oxetane core, a wide array of different scaffolds can be accessed from a common starting material. For instance, the controlled reaction of oxetanes with α-imino carbenes can lead to the selective formation of various heterocycles and even macrocycles, demonstrating the power of this building block in generating molecular diversity. nih.govresearchgate.net This approach allows for a more comprehensive exploration of the chemical space around a particular pharmacophore, increasing the probability of discovering novel bioactive compounds. nih.govresearchgate.net

Controlled Ring Expansion Reactions to Access Diverse Heterocyclic Systems

The inherent ring strain of the oxetane ring makes it an excellent substrate for controlled ring expansion reactions, providing access to a wide variety of larger heterocyclic systems that can be challenging to synthesize through other methods. These transformations leverage the relief of ring strain as a thermodynamic driving force.

One of the most well-established ring expansion reactions involves the interaction of oxetanes with carbene intermediates. For example, rhodium(II)-catalyzed reactions of N-sulfonyl triazoles with oxetanes generate α-imino carbenes, which react with the oxetane to form an oxonium ylide. This intermediate can then undergo further transformations, leading to the formation of tetrahydrofurans or even larger aza-macrocycles through formal [1+4] or [3+4+4+4] condensations, respectively. nih.govrsc.org The reaction pathway can often be controlled by adjusting the reaction conditions or the nature of the substrates, allowing for the selective synthesis of different heterocyclic scaffolds from the same starting materials. rsc.orgresearchgate.net Another powerful strategy involves the intramolecular ring-opening of functionalized oxetanes. For instance, 3-amido substituted oxetanes can undergo a mild, indium-catalyzed intramolecular cyclization to efficiently produce 2-oxazolines, which are prevalent motifs in natural products and bidentate ligands. nih.gov

Table 1: Examples of Controlled Ring Expansion Reactions of Oxetanes

| Starting Oxetane | Reagent(s) | Catalyst | Product Heterocycle(s) | Reaction Type |

|---|---|---|---|---|

| 3,3-Dimethyloxetane | N-Tosyl-4-phenyltriazole | Rh₂(S-TCPTTL)₄ | 2-Imino tetrahydrofuran | [1+4] Condensation |

| Oxetane | N-Nosyl-4-phenyltriazole | Rh₂(esp)₂ | 15-membered Aza-macrocycle | [3+4+4+4] Condensation |

Regioselective C-2 Functionalization Strategies for Oxetane Rings

Direct functionalization of the C-H bonds of an intact oxetane ring, particularly at the C-2 position adjacent to the oxygen atom, represents a significant synthetic challenge. However, achieving such regioselectivity is highly desirable as it would provide a direct route to substituted oxetanes without the need for de novo synthesis. While direct C-H activation at the C-2 position of simple oxetanes is an area of ongoing research, regioselective functionalization is often achieved through controlled ring-opening reactions. yale.edunih.gov